molecular formula C16H23NO5 B1393999 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate CAS No. 873055-55-1

2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate

Cat. No.: B1393999
CAS No.: 873055-55-1
M. Wt: 309.36 g/mol
InChI Key: QBDLLAFFRJOLHZ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (CAS: 873055-55-1) is a nitro-substituted aromatic carbonate ester with a molecular formula of C₁₆H₂₃NO₅ and a molecular weight of 309.36 g/mol . It is characterized by two tert-butyl groups at the 2- and 4-positions, a nitro group at the 5-position, and a methyl carbonate ester functional group. This compound is typically supplied as a high-purity (≥95.3%) solid or liquid for research and industrial applications, with storage recommendations of 2–8°C in a sealed, dry environment to ensure stability .

Key physical properties include:

  • Boiling Point: 384°C
  • Density: 1.1 ± 0.1 g/cm³
  • Refractive Index: 1.505
  • Hazard Profile: Classified under GHS Hazard Statement H372 (causes organ damage with prolonged exposure) and Packing Group III .

Properties

IUPAC Name

(2,4-ditert-butyl-5-nitrophenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDLLAFFRJOLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693034
Record name 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
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Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873055-55-1
Record name 2,4-Bis(1,1-dimethylethyl)-5-nitrophenyl methyl carbonate
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Record name 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
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Record name 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
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Record name 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate typically involves the nitration of 2,4-DI-Tert-butylphenol followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2,4-DI-Tert-butyl-5-aminophenyl methyl carbonate.

    Substitution: Various substituted phenyl methyl carbonates depending on the nucleophile used.

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

One of the primary applications of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate is as an intermediate in the synthesis of Ivacaftor. This compound is crucial for the preparation of Ivacaftor, which is used to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in patients with specific mutations of cystic fibrosis .

Synthesis Pathway

The synthesis pathway involves several steps:

  • Starting Material : 2,5-Di-tert-butylphenol is reacted with alkyl chloroformate in the presence of an organic base.
  • Nitration : The resulting product undergoes nitration to introduce the nitro group.
  • Hydrolysis : Hydrolysis yields a mixture of nitrophenol derivatives, which are further purified through crystallization .

Medicinal Chemistry Research

In medicinal chemistry, this compound has been studied for its structure-activity relationships (SAR). Research indicates that modifications to this compound can lead to enhanced biological activity against various targets .

Case Studies

  • A study evaluated various analogs derived from this compound, focusing on their potency and selectivity against CFTR-related targets. The results showed that certain modifications could significantly enhance activity while reducing side effects .

Toxicological Studies

Given its potential applications in pharmaceuticals, toxicological assessments of this compound are critical. Safety data sheets indicate that exposure to this compound can pose health risks; thus, proper handling and safety protocols are necessary .

Data Tables

StepDescription
1React 2,5-Di-tert-butylphenol with alkyl chloroformate
2Nitration to introduce nitro group
3Hydrolysis to yield nitrophenol derivatives
4Purification through crystallization

Mechanism of Action

The mechanism of action of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate involves its interaction with various molecular targets, depending on the context of its use. For instance, in pharmaceutical applications, it may act as a prodrug that is metabolized to an active compound within the body. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate (CAS: Unspecified)

  • Structural Difference : Ethyl carbonate group replaces methyl carbonate.
  • Synthesis: Prepared via nitration of ethyl chloroformate-protected 2,4-di-tert-butylphenol, yielding a mixture with 2,4-di-tert-butyl-6-nitrophenyl ethyl carbonate. The process achieves 56.1% total yield and 95.3% purity without chromatography .
  • Applications : Intermediate in Ivacaftor synthesis .
  • Comparison : Ethyl esters generally exhibit lower volatility than methyl esters, impacting purification methods and industrial scalability.

5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate (CAS: 1182822-31-6)

  • Structural Difference: Amino group (-NH₂) replaces the nitro group (-NO₂).
  • Properties :
    • Molecular Weight: 279.37 g/mol
    • Boiling Point: 371.6 ± 42.0°C
    • Hazard Profile: Classified under H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
  • Applications : Used in laboratory research, particularly where reduced electrophilicity is required compared to nitro derivatives .

2,4-Di-tert-butyl-5-nitrophenyl-d10 Methyl Carbonate (CAS: 2422935-72-4)

  • Structural Difference : Deuterium substitution at ten positions.
  • Properties :
    • Molecular Weight: Slightly higher due to deuterium isotopes.
    • Regulatory Status: Designated as a controlled product with restricted shipping (e.g., forbidden air transport) and short shelf life .
  • Applications : Isotopic labeling for pharmacokinetic and metabolic studies .

Biological Activity

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (CAS RN 873055-55-1) is an organic compound notable for its unique structural features and potential biological activities. This compound contains a nitro group and two tert-butyl groups, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and potential therapeutic uses.

The molecular formula of this compound is C16H25NO4, with a molecular weight of 307.38 g/mol. The presence of the nitro group significantly influences the compound's reactivity profile, making it an interesting candidate for various biological studies.

Research indicates that this compound interacts with several key biomolecules, including enzymes and proteins involved in cellular signaling pathways. Its ability to modulate these interactions suggests potential therapeutic applications, particularly in the context of oxidative stress and inflammation.

  • Oxidative Stress Response : The compound has been shown to influence the activity of enzymes such as superoxide dismutase (SOD) and catalase, which are critical in protecting cells from oxidative damage. By enhancing the activity of these enzymes, it may help mitigate cellular stress responses associated with various diseases.
  • Cell Signaling Pathways : It has also been reported to affect pathways related to cell growth and apoptosis. For instance, modulation of calmodulin-dependent kinases has been observed, which plays a significant role in insulin sensitivity and metabolic regulation .
  • Gene Expression Modulation : The compound may impact gene expression related to metabolic processes, thereby influencing cellular metabolism and function.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its biological effects:

ParameterValue
LogD2.6
Solubility (μM)>200
Mouse/rat/human MICs (μL·min –1·mg –1)6/3/7
% Bound in Plasma94/92/89
CaCo2 P app (A–B × 10 –6 cm/s)0.4

These parameters indicate good solubility and moderate permeability, suggesting favorable absorption characteristics in biological systems .

Study on Antioxidant Activity

In a study examining the antioxidant properties of various compounds, this compound demonstrated significant activity in reducing oxidative stress markers in vitro. This suggests its potential use as a protective agent in conditions characterized by high oxidative stress levels.

Impact on Insulin Sensitivity

Another investigation focused on the effects of this compound on insulin sensitivity in diet-induced obesity models in mice. The results indicated that treatment with this compound improved insulin sensitivity significantly compared to control groups . This finding highlights its potential role in managing metabolic disorders.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, and what key reaction parameters influence yield?

  • Methodology : The compound can be synthesized via esterification or carbonate formation using intermediates like 2,4-di-tert-butyl-5-nitrophenol. Key parameters include reaction temperature (optimized between 60–80°C), catalyst choice (e.g., sulfuric acid for acid-catalyzed esterification), and molar ratios of reactants (e.g., 1:1.2 phenol-to-methyl chloroformate). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • ¹H NMR : Focus on diagnostic peaks: tert-butyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.2 ppm), and methyl carbonate (δ 3.8–4.0 ppm). Compare with deuterated analogs (e.g., tert-butyl-d9 derivatives) to confirm substitution patterns .
  • IR : Validate nitro group stretching vibrations (1520–1350 cm⁻¹) and carbonate C=O (1740–1700 cm⁻¹). Use KBr pellets for solid-state analysis .

Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?

  • Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbonate group. Monitor degradation via HPLC with UV detection (λ = 254 nm). Avoid exposure to moisture or bases, which accelerate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Methodology : Apply factorial design (e.g., 2³ factorial matrix) to isolate variables such as solvent polarity, catalyst loading, and temperature. Use ANOVA to identify statistically significant interactions. For example, a study might reveal that solvent polarity (e.g., dichloromethane vs. toluene) disproportionately affects nitro-group reactivity, explaining discrepancies in literature yields .

Q. What computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity in novel reaction systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the carbonate moiety .
  • COMSOL Multiphysics : Simulate mass transfer limitations in batch reactors by coupling reaction kinetics with fluid dynamics. This helps optimize stirring rates and reactor geometry for scale-up .

Q. How can experimental designs be tailored to study degradation pathways and byproduct formation under oxidative conditions?

  • Methodology : Use a central composite design (CCD) to model degradation kinetics. Variables include oxygen concentration, temperature (25–100°C), and pH. Analyze products via LC-MS/MS to identify intermediates (e.g., nitroso derivatives or phenolic breakdown products). Pair with accelerated stability testing (40°C/75% RH) to validate predictive models .

Key Research Recommendations

  • Interdisciplinary Approaches : Integrate computational reaction path searches (e.g., via ICReDD’s quantum chemical frameworks) with high-throughput experimentation to accelerate discovery .
  • Safety Protocols : Segregate waste containing nitroaromatic byproducts and collaborate with certified disposal agencies to mitigate environmental risks .
  • Standardization : Establish reference protocols for spectroscopic characterization using deuterated analogs to ensure reproducibility across labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate
Reactant of Route 2
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2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.